molecular formula C16H19ClN4O2 B7450002 N-(5-chloropyridin-2-yl)-N,2-dimethyl-5-(oxan-4-yl)pyrazole-3-carboxamide

N-(5-chloropyridin-2-yl)-N,2-dimethyl-5-(oxan-4-yl)pyrazole-3-carboxamide

Cat. No.: B7450002
M. Wt: 334.80 g/mol
InChI Key: YVLDOLUVXXDDGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloropyridin-2-yl)-N,2-dimethyl-5-(oxan-4-yl)pyrazole-3-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of tyrosine kinases, which are involved in signal transduction pathways that regulate cell growth, differentiation, and survival. CP-690,550 has been studied extensively for its potential therapeutic use in a variety of autoimmune and inflammatory diseases.

Mechanism of Action

N-(5-chloropyridin-2-yl)-N,2-dimethyl-5-(oxan-4-yl)pyrazole-3-carboxamide inhibits JAK3, which is involved in the signaling pathway of a number of cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, this compound blocks the downstream signaling pathways of these cytokines, which are involved in the activation and proliferation of T cells and B cells.
Biochemical and Physiological Effects:
This compound has been shown to reduce the number of circulating T cells and B cells in the blood, as well as the production of cytokines by these cells. This leads to a reduction in inflammation and disease activity in autoimmune and inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(5-chloropyridin-2-yl)-N,2-dimethyl-5-(oxan-4-yl)pyrazole-3-carboxamide has been used extensively in preclinical and clinical studies, and its mechanism of action is well understood. However, the drug has some limitations, including the potential for immunosuppression and the risk of infection. In addition, the drug may have off-target effects on other JAK family members, which could lead to unwanted side effects.

Future Directions

There are several potential future directions for research on N-(5-chloropyridin-2-yl)-N,2-dimethyl-5-(oxan-4-yl)pyrazole-3-carboxamide. One area of interest is the development of more selective JAK3 inhibitors that do not have off-target effects on other JAK family members. Another area of interest is the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, there is interest in exploring the potential use of this compound in other autoimmune and inflammatory diseases, such as multiple sclerosis and lupus.

Synthesis Methods

N-(5-chloropyridin-2-yl)-N,2-dimethyl-5-(oxan-4-yl)pyrazole-3-carboxamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the formation of the pyridine and pyrazole rings, followed by the introduction of the oxan-4-yl group and the chloropyridine moiety. The final step is the coupling of the carboxamide group to the pyrazole ring.

Scientific Research Applications

N-(5-chloropyridin-2-yl)-N,2-dimethyl-5-(oxan-4-yl)pyrazole-3-carboxamide has been extensively studied for its potential therapeutic use in a variety of autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The drug has been shown to be effective in reducing disease activity and improving symptoms in clinical trials.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-N,2-dimethyl-5-(oxan-4-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O2/c1-20(15-4-3-12(17)10-18-15)16(22)14-9-13(19-21(14)2)11-5-7-23-8-6-11/h3-4,9-11H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLDOLUVXXDDGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CCOCC2)C(=O)N(C)C3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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